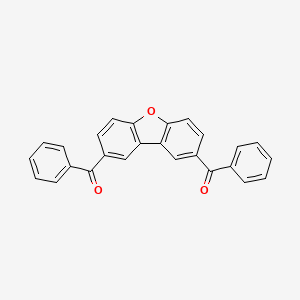

2,8-Dibenzoyldibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

29021-89-4 |

|---|---|

Molecular Formula |

C26H16O3 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(8-benzoyldibenzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C26H16O3/c27-25(17-7-3-1-4-8-17)19-11-13-23-21(15-19)22-16-20(12-14-24(22)29-23)26(28)18-9-5-2-6-10-18/h1-16H |

InChI Key |

YAZQXWYAUSXNJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,8 Dibenzoyldibenzofuran and Its Derivatives

Retrosynthetic Analysis of the Dibenzoyldibenzofuran Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachicj-e.orgias.ac.in For 2,8-Dibenzoyldibenzofuran, the primary disconnections are the carbon-carbon bonds between the carbonyl groups and the dibenzofuran (B1670420) core. This approach simplifies the target molecule into a key intermediate, 2,8-dihalogenated dibenzofuran (typically 2,8-dibromodibenzofuran), and a benzoylating agent. This strategy is advantageous as it allows for the late-stage introduction of the benzoyl groups, providing flexibility for the synthesis of various derivatives.

The core dibenzofuran structure itself can be conceptually disassembled through several pathways, including intramolecular C-C or C-O bond formations from diaryl ether or biaryl precursors, respectively. chemistryviews.org The choice of disconnection often depends on the availability of starting materials and the desired substitution pattern on the final molecule. researchgate.net

Synthesis of Dibenzofuran Core Precursors

2,8-Dibromodibenzofuran (B157981) is a crucial intermediate for the synthesis of 2,8-disubstituted dibenzofurans. google.com A common method for its preparation involves the direct bromination of dibenzofuran. In a typical procedure, dibenzofuran is treated with bromine in a suitable solvent like glacial acetic acid. The reaction mixture is heated to drive the reaction to completion, yielding 2,8-dibromodibenzofuran as the major product. google.comchemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product |

| Dibenzofuran | Bromine | Glacial Acetic Acid | Heating under nitrogen | 2,8-Dibromodibenzofuran |

This electrophilic substitution reaction proceeds with high regioselectivity for the 2 and 8 positions due to the electronic properties of the dibenzofuran ring system.

Beyond halogenation, the dibenzofuran backbone can be functionalized through various other reactions to introduce a range of substituents. Direct electrophilic substitution reactions can introduce groups at the 2-, 3-, and 4-positions. acs.org For instance, Friedel-Crafts acylation can be used to introduce acyl groups directly onto the dibenzofuran ring. hcchems.com

Modern synthetic methods also employ transition metal-catalyzed reactions for the functionalization of the dibenzofuran core. researchgate.net Palladium-catalyzed C-H functionalization, for example, offers a direct way to form new carbon-carbon or carbon-heteroatom bonds on the dibenzofuran skeleton. chemistryviews.org These methods provide access to a wider variety of substituted dibenzofuran precursors that can be used to synthesize a diverse library of derivatives.

Direct Synthetic Routes to this compound

While a stepwise approach involving the synthesis of a dihalogenated intermediate is common, direct routes to this compound are also conceivable, though less frequently reported in the literature. One such theoretical approach could involve a double Friedel-Crafts acylation of dibenzofuran with benzoyl chloride. However, controlling the regioselectivity to exclusively obtain the 2,8-disubstituted product can be challenging, often leading to a mixture of isomers.

Another potential direct method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with appropriate dienophiles, which has been used for the synthesis of other substituted furan-containing aromatic systems. rsc.org However, the application of this specific methodology to the direct synthesis of this compound has not been extensively documented.

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These reactions are particularly valuable in the final steps of the synthesis of complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. organic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound from its 2,8-dibromo precursor.

In this approach, 2,8-dibromodibenzofuran is reacted with a benzoylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the final product. organic-chemistry.orgmdpi.com

General Suzuki-Miyaura Coupling Reaction:

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product |

| 2,8-Dibromodibenzofuran | Benzoylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃ | K₂CO₃ or Cs₂CO₃ | This compound |

This methodology offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. mdpi.com The Suzuki-Miyaura coupling provides a convergent and efficient route to this compound and its derivatives, allowing for the introduction of various substituted benzoyl groups by simply changing the organoboron coupling partner. mdpi.com

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of arylalkynes and has been adapted for the functionalization of heterocyclic systems like dibenzofuran. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is valued for its ability to form carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org In the context of 2,8-disubstituted dibenzofurans, this methodology is crucial for introducing alkyne functionalities at the C2 and C8 positions, which can serve as precursors to the target benzoyl groups.

The general strategy involves starting with a 2,8-dihalodibenzofuran, such as 2,8-dibromo- or 2,8-diiododibenzofuran (B1580957). cymitquimica.com A double Sonogashira reaction with a suitable terminal alkyne, for example, phenylacetylene, would directly yield a 2,8-bis(phenylethynyl)dibenzofuran. Subsequent oxidation of the alkyne moieties would then generate the desired diketone structure of this compound.

Control of regioselectivity is paramount when dealing with poly-halogenated substrates. While the 2,8-positions of dibenzofuran are electronically similar, studies on other heterocyclic systems, such as 2,8-diiodopurines, have demonstrated that the choice of palladium catalyst and ligands can dictate the site of alkynylation. rsc.org For instance, catalysts with monodentate phosphine (B1218219) ligands may favor reaction at one position, while those with bidentate or electron-rich ligands can switch the selectivity to another. rsc.org This catalyst-controlled regioselectivity offers a powerful tool for the stepwise or selective functionalization of the dibenzofuran scaffold.

Table 1: Catalyst Systems for Regioselective Sonogashira Coupling Note: This table is illustrative, based on principles from related heterocyclic systems, as direct studies on 2,8-diiododibenzofuran are not widely published.

| Catalyst System | Ligand Type | Probable Selective Position | Reference Principle |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Monodentate | C2-selective | rsc.org |

| Pd₂(dba)₃ / dppf / CuI | Bidentate | C8-selective | rsc.org |

Furthermore, oxidative cross-coupling methods that bypass the need for pre-functionalized starting materials are emerging. ijrti.org These reactions can directly couple simple arenes with terminal alkynes, presenting a more atom-economical approach to arylalkyne synthesis. ijrti.org

Heck and Stille Coupling Applications

Palladium-catalyzed Heck and Stille coupling reactions are powerful methods for C-C bond formation and have been applied to the synthesis of the dibenzofuran framework itself.

The Heck reaction , which couples an unsaturated halide with an alkene, has been ingeniously used in domino sequences to construct the dibenzofuran core. A notable strategy involves a "twofold Heck/6π-electrocyclization" reaction starting from 2,3-dibromobenzofuran. researchgate.net This process efficiently builds the third ring of the dibenzofuran system. A similar approach could be envisioned for creating substituted dibenzofurans that serve as precursors for 2,8-dibenzoylation. Another strategy employs a Heck-Suzuki coupling as a key step in the synthesis of dibenzofurans. acs.org

The Stille coupling , which involves the reaction of an organotin compound with an organic halide, has also been used in the synthesis of dibenzofuran-containing structures. For example, it was a key step in the synthesis of all four regioisomers of benzofuropyridine, which share a similar fused ring system. acs.orgljmu.ac.uk However, a significant drawback of the Stille coupling is the use of toxic organotin reagents, leading to a search for more environmentally benign alternatives like Suzuki and Negishi couplings. acs.orgljmu.ac.uknih.gov

Other Key Chemical Transformations for Derivatization

Electrophilic Aromatic Substitution Reactions

Direct functionalization of the dibenzofuran core via electrophilic aromatic substitution (EAS) presents a classical and potentially direct route to 2,8-disubstituted derivatives. The dibenzofuran nucleus is susceptible to electrophilic attack, and the regioselectivity is dictated by the nature of the electrophile and the reaction mechanism.

A remarkable difference in positional selectivity has been observed:

Acylation : Friedel-Crafts acylation, which proceeds through a classical σ-complex mechanism, shows a strong preference for substitution at the 2-position (and by extension, the equivalent 8-position). oup.com This makes direct double acylation of dibenzofuran with benzoyl chloride and a Lewis acid catalyst a theoretically viable, one-step route to this compound.

Nitration : In contrast, electrophilic nitration with nitric acid, which can occur via a charge-transfer mechanism, happens almost exclusively at the 3-position. oup.com

This pronounced difference underscores the importance of the reaction type in directing substitution on the dibenzofuran ring. The high selectivity of acylation for the 2- and 8-positions makes it a highly attractive strategy for the target compound. oup.com

Oxidation and Reduction Pathways

The functional groups on this compound and its precursors can be chemically transformed through oxidation and reduction reactions to generate a variety of derivatives.

Reduction : The two benzoyl groups of this compound are essentially aryl ketones. These can be readily reduced to the corresponding secondary alcohols, yielding 2,8-bis(α-hydroxybenzyl)dibenzofuran. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective for this transformation. Additionally, other functional groups that might be present on precursors can be reduced. For instance, the reduction of a nitro group at the 1-position of the dibenzofuran ring to an amine has been accomplished using stannous chloride (SnCl₂) in concentrated hydrochloric acid. niscpr.res.in

Oxidation : The dibenzofuran ring system is relatively stable to oxidation, but can be transformed under specific conditions. In environmental chemistry, Fenton oxidation has been shown to generate polychlorinated dibenzofurans (PCDD/Fs) from chlorophenol precursors. nih.gov In a synthetic context, oxidation is more relevant to precursor functionalization. For example, the oxidation of a terminal alkyne precursor (as described in section 2.4.2) is a key step to form the benzoyl ketone group. While the dibenzofuran ring itself is robust, harsh oxidizing conditions could lead to degradation of the aromatic system.

Optimization of Reaction Conditions and Isolation Procedures

Achieving high yields and purity in the synthesis of dibenzofuran derivatives necessitates careful optimization of reaction conditions and robust isolation protocols.

Optimization of Reaction Conditions: The efficiency of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is highly dependent on a number of variables. Optimization involves the systematic variation of these parameters to find the ideal balance between reaction rate, yield, and selectivity. chemrxiv.org Key parameters include:

Catalyst and Ligand : The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the associated phosphine ligands (e.g., XPhos, SPhos) can dramatically influence reaction outcomes. acs.orgorganic-chemistry.orgacs.org

Solvent : Solvents can affect solubility, catalyst stability, and reaction rates. Studies have shown that solvents like acetonitrile (B52724) can provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). chemrxiv.orgscielo.br

Base and Other Additives : The choice and stoichiometry of the base (e.g., KOtBu, Cs₂CO₃) are critical, especially in coupling and cyclization reactions. acs.org

Temperature and Reaction Time : Optimizing these factors can improve selectivity and minimize the formation of byproducts. For example, a reaction time for a specific oxidative coupling was successfully reduced from 20 hours to 4 hours without a significant loss in yield. chemrxiv.orgscielo.br

Table 2: Example of Reaction Optimization for a Dihydrobenzofuran Synthesis This table illustrates the general principles of optimization.

| Parameter | Variation | Optimal Condition | Reference |

|---|---|---|---|

| Oxidant | Ag₂O, Ag₂CO₃, AgNO₃ | Ag₂O (0.5 equiv.) | scielo.br, chemrxiv.org |

| Solvent | Benzene, Dichloromethane, Acetonitrile | Acetonitrile | scielo.br, chemrxiv.org |

| Temperature | Room Temp, Reflux | Reflux | scielo.br |

| Time | 20 h, 8 h, 4 h | 4 h | scielo.br, chemrxiv.org |

Isolation and Purification Procedures: The purification of dibenzofuran derivatives can sometimes be challenging due to the presence of unreacted starting materials or closely related byproducts. researchgate.net Standard and advanced chromatographic techniques are commonly employed for isolation:

Column Chromatography : This is the most common method, using silica (B1680970) gel as the stationary phase with a gradient of solvents like ethyl acetate (B1210297) and hexane. niscpr.res.inmdpi.com

Sephadex Chromatography : For separating compounds with small differences in polarity, size-exclusion chromatography with resins like Sephadex LH-20 is effective. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Both analytical and semi-preparative HPLC are used for final purification to obtain high-purity compounds. mdpi.com

Kugelrohr Distillation : For products that are thermally stable and have a suitable boiling point, this technique can be used for purification, sometimes proving more effective than chromatography. researchgate.net

Successful synthesis relies on a combination of optimized reaction conditions to maximize the formation of the desired product and efficient purification techniques to isolate it in high purity.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,8 Dibenzoyldibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for 2,8-Dibenzoyldibenzofuran, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the searched literature. Such data would be essential for assigning the specific protons and carbons in the molecule's structure, confirming the positions of the benzoyl substituents on the dibenzofuran (B1670420) core.

Information regarding 2D NMR studies (COSY, HSQC, HMBC) of this compound could not be located. These techniques are crucial for establishing the connectivity between different atoms within the molecule, and their absence in the literature prevents a detailed analysis of its structural assembly.

Vibrational Spectroscopy

Specific FT-IR spectral data, which would reveal the characteristic vibrational frequencies of the functional groups in this compound (such as the carbonyl C=O stretch of the benzoyl groups and the C-O-C stretch of the furan (B31954) ring), were not found.

Electronic Absorption and Emission Spectroscopy

Data on the UV-Vis absorption and fluorescence emission spectra of this compound are not available in the reviewed sources. This information would describe the electronic transitions within the molecule, indicating its potential for applications in materials science and photochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains multiple chromophores—the dibenzofuran nucleus and the two benzoyl groups—which are expected to give rise to a characteristic UV-Vis absorption spectrum.

The primary electronic transitions anticipated for this molecule are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions associated with the extensive conjugated π-electron system of the dibenzofuran core and the aromatic rings of the benzoyl substituents. They typically result in strong absorption bands. For the parent dibenzofuran, π → π* transitions are observed in its absorption spectrum. researchgate.net The addition of benzoyl groups, which extend the conjugation, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted dibenzofuran.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (n), specifically from the lone pairs on the carbonyl and furan oxygen atoms, to an anti-bonding π* orbital. These transitions are generally of lower energy and much lower intensity compared to π → π* transitions. For aromatic ketones, these absorptions are characteristic. srce.hr

Table 1: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π* | π (aromatic system) → π* | 250 - 350 | High |

Fluorescence and Photoluminescence Spectroscopy

Photoluminescence spectroscopy encompasses fluorescence and phosphorescence, processes in which a molecule emits light after absorbing photons. researchgate.net The nature of this emission provides valuable information about the molecule's electronic structure and excited states.

Fluorescence: This process involves the rapid emission of a photon from the lowest singlet excited state (S₁) to the singlet ground state (S₀). Aromatic compounds with rigid, planar structures, such as dibenzofuran, often exhibit fluorescence. The extensive conjugation in this compound is expected to make it a fluorescent molecule. Dibenzofuran derivatives are known to be electroluminescent, and their emission properties can be tuned by the nature and position of substituents. ingentaconnect.comtandfonline.com While the parent dibenzofuran has its fluorescence maximum in the UV region, the benzoyl groups are anticipated to shift the emission into the violet-blue or even green part of the visible spectrum due to the extended π-system. researchgate.net

Phosphorescence: This is a much slower emission process involving a "forbidden" transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀). The presence of carbonyl groups in the benzoyl substituents can facilitate intersystem crossing (the transition from S₁ to T₁) through spin-orbit coupling. This suggests that this compound may also exhibit phosphorescence, likely at longer wavelengths than its fluorescence. Studies on carbazole-dibenzofuran compounds have successfully characterized both their fluorescence and phosphorescence spectra to determine their triplet energy levels. researchgate.net

Table 2: Predicted Photoluminescence Properties for this compound

| Property | Description | Expected Observation |

|---|---|---|

| Fluorescence Emission | Radiative decay from S₁ to S₀ | Emission in the violet-blue to green region (approx. 400-500 nm) |

| Phosphorescence Emission | Radiative decay from T₁ to S₀ | Emission at longer wavelengths than fluorescence, potentially in the green to orange region |

| Quantum Yield | Efficiency of the fluorescence process | Moderate to high, influenced by solvent and temperature |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

For this compound (C₂₆H₁₆O₃), the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to its molecular weight. The most crucial aspect of its mass spectrum would be the fragmentation pattern, which is dictated by the weakest bonds and the stability of the resulting fragment ions. libretexts.org The structure contains several bonds susceptible to cleavage under electron impact (EI) ionization:

α-Cleavage: This is a characteristic fragmentation pattern for ketones. jove.comddugu.ac.in Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is expected to be a very prominent peak, possibly the base peak.

Cleavage at the Dibenzofuran Core: The bond between the dibenzofuran ring and the carbonyl carbon could also cleave, leading to a fragment ion corresponding to the dibenzofuranyl-carbonyl cation or the dibenzofuran radical cation itself after loss of both benzoyl groups.

The fragmentation of α,β-unsaturated aromatic ketones often involves the loss of neutral molecules like benzene (B151609). nih.gov Similarly, for this compound, one could anticipate the loss of a benzoyl radical followed by the loss of carbon monoxide (CO) from the remaining fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 376 | [C₂₆H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 271 | [C₁₉H₁₁O₂]⁺ | Loss of a benzoyl radical ([M - C₇H₅O]⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from α-cleavage |

Solid-State Structural Characterization

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a successful XRD analysis would provide unequivocal proof of its structure, including:

Confirmation of Connectivity: Verifying the 2,8-substitution pattern on the dibenzofuran core.

Molecular Conformation: Determining the torsion angles between the benzoyl groups and the central dibenzofuran plane. The degree of planarity or twist in the molecule significantly influences its electronic properties and how it packs in the solid state.

Intermolecular Interactions: Identifying non-covalent interactions such as C-H···π or π-π stacking, which govern the crystal packing. Studies on other dibenzofuran derivatives have revealed the importance of such interactions in their crystal structures.

While a specific crystal structure for this compound is not found in open-access crystallographic databases, analyses of related structures, like other substituted dibenzofurans, have been successfully performed, confirming their molecular geometry and packing arrangements. nih.govnih.govresearchgate.net

Hyphenated Spectroscopic Techniques for Complex Mixtures

Hyphenated techniques combine a separation method, like chromatography, with a spectroscopic detection method, offering enhanced analytical power for complex samples. ijarnd.comnih.gov

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This technique is invaluable for the analysis of this compound, especially if it is part of a mixture of isomers or byproducts from a chemical synthesis. UPLC provides rapid and high-resolution separation of components, while the mass spectrometer provides molecular weight and structural data for each separated peak. ijpsjournal.com For instance, if a synthesis produced a mixture of 2,8- and 2,7-dibenzoyldibenzofuran, these isomers would likely have slightly different retention times on the UPLC column but identical molecular weights. Their fragmentation patterns in the MS could then be used to differentiate them.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures without the need for prior isolation. nih.govejnet.org After separation by LC, the eluent flows into the NMR spectrometer. This would allow for the acquisition of detailed ¹H and ¹³C NMR spectra for this compound, confirming the precise proton and carbon environments and settling any ambiguity regarding its isomeric structure. The technique can be run in on-flow or stopped-flow mode, with the latter allowing for more detailed, multi-dimensional NMR experiments on a specific chromatographic peak. ijpsjournal.com

These hyphenated methods are essential in modern analytical workflows for ensuring the purity and confirming the identity of synthesized compounds like this compound. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibenzofuran |

| Benzoylhydrazone |

| 2,7-Dibenzoyldibenzofuran |

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of high molecular weight, low-volatility compounds such as this compound is often impracticable due to its low vapor pressure and potential for thermal degradation in the GC inlet and column. shimadzu.comjfda-online.com To overcome these limitations, a chemical derivatization strategy is employed. This process converts the non-volatile parent compound into a more volatile and thermally stable derivative suitable for GC-MS analysis. jfda-online.com

For ketonic compounds like this compound, which contains two carbonyl functional groups, a common and effective derivatization technique is oximation. researchgate.netsigmaaldrich.com This involves reacting the ketone with a hydroxylamine (B1172632) reagent to form an oxime. Specifically, the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is advantageous. sigmaaldrich.comdtic.milnih.gov The resulting PFBHA-oxime ether derivative exhibits significantly increased volatility and thermal stability. Furthermore, the pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and generates characteristic ions in mass spectrometry, enhancing analytical sensitivity and selectivity. sigmaaldrich.comnih.gov

The derivatization of this compound with PFBHA would proceed by reacting both benzoyl groups to form the bis(O-pentafluorobenzyl)oxime derivative. It is well-documented that the oximation of asymmetrical ketones can result in the formation of geometric isomers (syn and anti), which may be separable by gas chromatography, leading to two distinct chromatographic peaks for the single derivatized analyte. nih.gov

Hypothetical GC-MS Parameters

The analysis of the derivatized this compound would be performed on a standard GC-MS system. The chromatographic conditions must be optimized to achieve adequate separation of the potential isomers and any reaction by-products from the analyte peaks. A hypothetical set of parameters for the analysis is presented in Table 1.

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Operating Conditions for the Analysis of Derivatized this compound.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Scan Range | 50 - 850 amu |

| Transfer Line Temp. | 290°C |

Predicted Mass Spectral Fragmentation

Upon introduction into the mass spectrometer, the bis(O-pentafluorobenzyl)oxime derivative of this compound will undergo fragmentation upon electron ionization. The resulting mass spectrum is predicted to be complex, with characteristic fragments arising from the dibenzofuran core, the benzoyl moieties, and the PFBHA groups.

The molecular ion (M⁺) of the bis-derivatized compound would be expected at a high mass-to-charge ratio (m/z). However, it may be of low abundance. The most prominent and diagnostic ions would arise from specific cleavage pathways. A key fragmentation pathway for PFBHA derivatives is the formation of the pentafluorobenzyl cation at m/z 181, which is often the base peak in the spectrum. Other significant fragmentation patterns include cleavage of the N-O bond and fragmentation of the dibenzofuran structure. Studies on related aroylbenzofurans and polychlorinated dibenzofurans suggest that the core heterocyclic ring system can form stable fragment ions. nih.govnih.gov

A table of predicted significant fragment ions for the bis(O-pentafluorobenzyl)oxime derivative of this compound is provided below (Table 2).

Table 2: Predicted Key Mass Spectral Fragments for the PFBHA Derivative of this compound.

| m/z (Predicted) | Proposed Fragment Identity/Origin |

| 764 | [M]⁺: Molecular ion of the bis(O-pentafluorobenzyl)oxime derivative |

| 583 | [M - C₇H₂F₅]⁺: Loss of a pentafluorobenzyl radical |

| 374 | [Dibenzofuran-(C=N-O-CH₂C₆F₅)₂]⁺: Hypothetical core structure after loss of both phenyl rings |

| 358 | [Dibenzofuran-C₆H₅-C=N-O-CH₂C₆F₅]⁺: Loss of one benzoyl-PFBHA-oxime group |

| 181 | [C₇H₂F₅]⁺: Pentafluorobenzyl cation (likely base peak) |

| 167 | [C₁₂H₇O]⁺: Dibenzofuranyl cation (from cleavage of both benzoyl groups) |

| 139 | [C₁₂H₇]⁺: Loss of CO from the dibenzofuranyl cation |

| 105 | [C₆H₅CO]⁺: Benzoyl cation |

| 77 | [C₆H₅]⁺: Phenyl cation |

This proposed GC-MS method, incorporating PFBHA derivatization, provides a scientifically sound strategy for the detailed structural elucidation and characterization of this compound. The analysis of the resulting mass spectral data would allow for confirmation of the molecular structure through the identification of these characteristic fragment ions.

Reaction Mechanisms and Chemical Transformations of 2,8 Dibenzoyldibenzofuran

Mechanistic Pathways of Oxidative Processes

The oxidation of dibenzofuran (B1670420) and its derivatives can proceed through various mechanisms, including microbial degradation and gas-phase radical reactions. dioxin20xx.orgresearchgate.net For the parent dibenzofuran, microbial oxidation often involves dioxygenase enzymes that catalyze the formation of cis-dihydrodiols, which can be further oxidized to catechols and subsequently undergo ring cleavage. researchgate.netnih.gov Fungal oxidation may proceed via an epoxide intermediate. nih.gov

In thermal or combustion processes, the oxidation of dibenzofuran is understood to proceed via a complex gas-phase radical mechanism. dioxin20xx.orgbohrium.com The process is initiated by the abstraction of a hydrogen atom from the dibenzofuran ring by radicals like •OH or •H, forming a dibenzofuranyl radical. This radical can then react with molecular oxygen to form a peroxy radical. nih.govacs.org The subsequent decomposition of this peroxy radical can lead to a cascade of reactions, ultimately breaking down the aromatic system into smaller molecules like CO, CO₂, and benzene (B151609). acs.org

For 2,8-dibenzoyldibenzofuran, the oxidative pathways would be influenced by the benzoyl groups. These groups might affect the initial site of radical attack. Oxidation could potentially occur on the dibenzofuran nucleus or on the phenyl rings of the benzoyl substituents. The ultimate products would depend on the reaction conditions, but would likely involve hydroxylated intermediates, followed by potential cleavage of the aromatic rings or degradation of the ketone functionalities.

Mechanistic Insights into Derivatization Reactions

Derivatization of this compound would overwhelmingly target the two reactive carbonyl groups of the benzoyl substituents. These reactions are typically nucleophilic additions to the carbonyl carbon, often followed by a dehydration step. Such methods are widely used to modify ketones for analysis or to synthesize new compounds. libretexts.org

Common derivatization reactions for the ketone functionalities in this compound include:

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine (B122626) (DNPH), dansyl hydrazine) yields highly colored or fluorescent hydrazones, which are useful for detection and quantification. thermofisher.comnih.govnih.gov

Formation of Oximes: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), produces stable oximes. sigmaaldrich.com

Formation of Schiff Bases (Imines): Reaction with primary amines results in the formation of imines, although these are often less stable unless reduced. thermofisher.com

Reduction to Alcohols: The carbonyl groups can be reduced to secondary alcohols (benzhydrol moieties) using reducing agents like sodium borohydride (B1222165). These resulting diols can be further derivatized, for example, through esterification.

| Derivatizing Reagent | Functional Group Targeted | Product Formed | Primary Mechanism |

|---|---|---|---|

| Hydrazine (or derivatives like DNPH) | Carbonyl (Ketone) | Hydrazone | Nucleophilic Addition-Elimination |

| Hydroxylamine (or derivatives) | Carbonyl (Ketone) | Oxime | Nucleophilic Addition-Elimination |

| Primary Amines | Carbonyl (Ketone) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Sodium Borohydride (NaBH₄) | Carbonyl (Ketone) | Secondary Alcohol | Nucleophilic Addition (Hydride Transfer) |

Photochemical Reaction Mechanisms and Photoinduced Transformations

The photochemistry of this compound is anticipated to be rich, owing to the presence of the benzoyl groups, which are effective chromophores. Aromatic ketones can undergo several photoinduced transformations upon absorption of UV light. rsc.orgrsc.orgcolumbia.edu The initial step is the promotion of an electron from a non-bonding (n) or π orbital to an anti-bonding π* orbital, forming an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) via intersystem crossing.

Potential photochemical pathways for this compound include:

Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol), the excited triplet state of the aromatic ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Two such radicals can then dimerize to form a pinacol (B44631) (a 1,2-diol).

Intramolecular Cyclization: Depending on the geometry of the excited state, intramolecular cyclization reactions may be possible. For instance, photocyclization could occur between a carbonyl oxygen and a nearby C-H bond on the dibenzofuran ring or the adjacent phenyl ring, although this is often less common than photoreduction. nih.gov

Energy Transfer: The excited triplet state of the benzoyl moiety could act as a photosensitizer, transferring its energy to another molecule in the system, initiating a reaction in that second molecule.

The specific outcome of irradiating this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactants. acs.org

Kinetics and Thermodynamics of Reactions Involving this compound

A thorough search of scientific literature and chemical databases has yielded no specific studies on the kinetics and thermodynamics of reactions involving this compound. While general principles of physical organic chemistry can provide a theoretical framework, no empirical data has been published.

There are no available studies that have determined the rate constants for any reactions involving this compound. Such studies would be essential to understanding the speed at which this compound undergoes chemical changes under various conditions.

No data available for interactive table.

The application of Transition State Theory to the reactions of this compound has not been reported. This theoretical approach is crucial for understanding the energy barriers and the structure of the transition states in chemical reactions, providing insight into the reaction mechanism at a molecular level.

No data available for interactive table.

Characterization of Reactive Intermediates

There is no information available regarding the characterization of any reactive intermediates that may be formed during chemical transformations of this compound. The identification and study of such transient species are fundamental to elucidating reaction pathways.

Computational and Theoretical Chemistry Studies on 2,8 Dibenzoyldibenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2,8-Dibenzoyldibenzofuran , a multi-faceted approach employing various computational methods would be necessary for a comprehensive analysis.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. These methods are essential for determining the electronic structure of a molecule. For This compound , ab initio calculations could provide a foundational understanding of its molecular orbitals and energy levels.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Application of DFT to This compound would enable the prediction of its ground state properties, such as its optimized geometry and vibrational frequencies. Furthermore, DFT is a powerful tool for predicting various spectroscopic properties, which are crucial for experimental comparison.

Semi-Empirical Methods for Large Systems

For larger molecular systems, ab initio and DFT methods can become computationally expensive. Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster alternative. While less accurate than first-principles methods, they can still provide valuable qualitative insights into the electronic structure of large molecules like This compound .

Molecular Orbital Analysis and Electronic Structure Prediction

The analysis of molecular orbitals (MOs) is central to understanding chemical bonding, reactivity, and electronic transitions within a molecule.

HOMO-LUMO Energy Gap Calculations

A critical aspect of molecular orbital analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. For This compound , calculating this gap would provide crucial information about its electronic behavior and potential for applications in materials science.

The following table illustrates the type of data that would be generated from such a study, though specific values for This compound are not currently available in the literature.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | Data not available | Data not available | Data not available |

| HF/6-31G* | Data not available | Data not available | Data not available |

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across a molecule is fundamental to predicting its interactions with other molecules. Molecular electrostatic potential (MEP) maps are visual tools that illustrate the charge distribution. These maps are invaluable for identifying electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. An MEP map of This compound would highlight the regions of positive and negative electrostatic potential, offering insights into its intermolecular interactions.

Spectroscopic Data Simulation and Interpretation

Computational chemistry provides powerful tools for the simulation and interpretation of spectroscopic data, offering deep insights into the structural and electronic properties of molecules like this compound.

Predicted NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in confirming molecular structures. For this compound, these predictions, when compared with experimental data, help in the precise assignment of signals to specific nuclei within the molecule.

Calculated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. These calculations can help identify characteristic vibrational modes associated with the dibenzofuran (B1670420) core and the benzoyl substituents.

Simulated UV-Vis Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a common method used to simulate Ultraviolet-Visible (UV-Vis) absorption and emission spectra. These simulations for this compound can predict the electronic transitions responsible for its photophysical properties, such as the wavelengths of maximum absorption and emission.

Reaction Pathway and Transition State Analysis

Computational studies can elucidate the mechanisms of chemical reactions involving this compound. This includes identifying the most favorable reaction pathways, calculating activation energies, and characterizing the geometry of transition states. Such analyses are crucial for understanding its synthesis and reactivity.

Energy and Charge Transfer Mechanism Simulations

The photophysical behavior of this compound, particularly its potential applications in materials science, can be understood through simulations of energy and charge transfer processes. These computational studies can model intramolecular and intermolecular energy and charge transfer dynamics, providing insights into its suitability for various optoelectronic applications.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations and conformational analysis are employed to study the dynamic behavior and stable conformations of this compound. These studies reveal how the molecule behaves over time, including the rotational freedom of the benzoyl groups relative to the rigid dibenzofuran core. Understanding the conformational landscape is essential for predicting its physical properties and interactions with other molecules. The rotational barriers of the benzoyl groups can be calculated to determine the likelihood of different conformational isomers at various temperatures.

Advanced Electronic and Photophysical Properties of 2,8 Dibenzoyldibenzofuran

Electronic Excitation and Emission Characteristics

The electronic excitation and emission of dibenzofuran-based materials are largely dictated by the π-conjugated system of the core and the electronic nature of the substituents. The dibenzofuran (B1670420) moiety itself possesses a high triplet energy. bwise.kr The introduction of benzoyl groups, which are electron-withdrawing, at the 2 and 8 positions would likely lead to a charge transfer character in the excited state.

In related dibenzofuran derivatives, the absorption spectra typically show strong π–π* transitions at lower wavelengths (around 300-350 nm). For instance, bianthracene derivatives end-capped with dibenzofuran exhibit specific absorption and emission peaks. ingentaconnect.com Similarly, dibenzofuran α-amino acids, which are also derivatives, show bathochromic (red-shifted) absorption and emission compared to simpler aromatic amino acids, a consequence of their extended conjugation and rigid structure. nih.govacs.org For 2,8-Dibenzoyldibenzofuran, one would anticipate absorption maxima corresponding to the dibenzofuran core and additional bands related to the benzoyl substituents, likely leading to a red-shift in both absorption and emission spectra compared to unsubstituted dibenzofuran.

The emission spectra of dibenzofuran derivatives are often structured and can be tuned by the choice of substituents. In a study on blue electroluminescent materials, bianthracene derivatives end-capped with dibenzofuran showed specific emission characteristics, with a device exhibiting Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.17, y = 0.14). ingentaconnect.com

Table 1: Photophysical Properties of Selected Dibenzofuran Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State |

|---|---|---|---|---|

| Naphthobenzofuran Amino Acid | Red-shifted | Red-shifted | - | - |

| Dibenzofuran Amino Acid (electron-rich) | - | - | 0.62 | - |

| Dibenzofuran Amino Acid (electron-deficient) | - | - | 0.49 | - |

| Dibenzofuran Amino Acid (unsubstituted) | - | - | 0.55 | - |

| 10-(dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene | - | - | 2.11% (EQE) | Device |

Data derived from studies on various dibenzofuran derivatives to illustrate general trends. ingentaconnect.comnih.govacs.org

Luminescence and Fluorescence Quantum Yields

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for materials used in light-emitting applications. For dibenzofuran derivatives, quantum yields can be quite high. For example, certain fluorescent dibenzofuran α-amino acids exhibit quantum yields in the range of 0.49 to 0.62. nih.govacs.org The quantum yield is sensitive to the electronic nature of the substituents on the dibenzofuran core.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of dibenzofuran derivatives are crucial for determining their energy levels (HOMO and LUMO) and their stability in electronic devices. Cyclic voltammetry is the standard technique used to measure these properties. The redox potentials are indicative of the ease with which the molecule can be oxidized or reduced.

For a series of hole transport materials based on p-methoxyaniline-substituted dibenzofuran oligomers, the HOMO levels were determined from their oxidation potentials and were found to be in the range of -5.27 to -5.30 eV. mdpi.com The LUMO levels were subsequently calculated from the HOMO levels and the optical band gap. mdpi.com In another study, quinoxaline-based hole transport materials incorporating a dibenzofuran unit had HOMO levels of -5.29 and -5.31 eV. mdpi.com

The benzoyl groups in this compound are expected to lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature. This would make the compound easier to reduce and harder to oxidize compared to unsubstituted dibenzofuran. The reversibility of the redox processes is also an important indicator of the electrochemical stability of the material. mdpi.com

Table 2: Electrochemical Properties of Selected Dibenzofuran-Based Materials

| Material | HOMO (eV) | LUMO (eV) | Electrochemical Method |

|---|---|---|---|

| mDBF | -5.27 | -3.10 | Cyclic Voltammetry |

| bDBF | -5.29 | -3.17 | Cyclic Voltammetry |

| tDBF | -5.30 | -3.19 | Cyclic Voltammetry |

| DQC-T | -5.29 | -2.52 | Cyclic Voltammetry |

| DQ-T-QD | -5.31 | -2.33 | Cyclic Voltammetry |

Data for various dibenzofuran-based hole transport materials. mdpi.commdpi.com

Charge Carrier Transport Properties

Efficient charge carrier transport is essential for high-performance electronic devices. The mobility of holes and electrons in the active material is a key parameter. The rigid, planar structure of the dibenzofuran core is conducive to good intermolecular π-π stacking, which can facilitate charge transport.

Dibenzofuran derivatives have been extensively explored as hole transport materials (HTMs). The hole mobility is influenced by the molecular structure and packing in the solid state. In a study of dibenzofuran-based HTMs, extending the π-conjugation by creating oligomers led to a significant increase in hole mobility. mdpi.com The introduction of propeller-like triphenylamine (B166846) structures through p-methoxyaniline bridges was also found to improve film morphology, which is beneficial for charge transport. mdpi.com

While many dibenzofuran derivatives are designed for hole transport, the core itself can support electron transport, and with appropriate substitution, it can function as an electron-transporting or bipolar material. bwise.kr For instance, 2,8-bis(triphenylsilyl)dibenzofuran (B14789137) was specifically designed and synthesized as an electron-transporting host material for deep-blue OLEDs. acs.org The silyl (B83357) substituents were found to delocalize the frontier orbitals, leading to strong electronic couplings and low reorganization energies, particularly for electrons, resulting in high electron mobility. acs.org Given that benzoyl groups are electron-withdrawing, this compound is expected to exhibit good electron transport properties.

Relationship between Molecular Structure and Electronic/Photophysical Performance

The electronic and photophysical performance of dibenzofuran-based materials is intricately linked to their molecular structure. Key structural features and their impact are summarized below:

Dibenzofuran Core: The rigid and planar dibenzofuran core provides a high triplet energy, which is advantageous for host materials in phosphorescent OLEDs, as it can prevent reverse energy transfer from the phosphorescent guest. bwise.kr Its planarity promotes intermolecular interactions favorable for charge transport.

Substitution Position: The positions of the substituents on the dibenzofuran ring are critical. Substitution at the 2 and 8 positions, as in the case of this compound, allows for the extension of the π-conjugated system along the long axis of the molecule. This can influence the energy levels and charge transport properties. Studies on symmetrically and asymmetrically substituted dibenzofurans have shown that the substitution pattern significantly affects the material's properties. bwise.kr

Nature of Substituents: The electronic nature of the substituents has a profound effect.

Electron-donating groups (like methoxy (B1213986) or amine) tend to raise the HOMO level, making the material easier to oxidize and suitable for hole transport.

Electron-withdrawing groups (like benzoyl or cyano) lower both the HOMO and LUMO levels, making the material easier to reduce and enhancing its electron transport capabilities. nih.gov The benzoyl groups in this compound would thus be expected to impart good electron-transporting characteristics.

Excited State Dynamics and Lifetimes

The photophysical behavior of a molecule, which describes the processes following the absorption of light, is governed by the dynamics of its electronically excited states. For an advanced material like this compound, understanding these dynamics, including the lifetimes of the excited states, is crucial for evaluating its potential in electronic and photonic applications. The key processes involve the transition from the ground state (S₀) to an excited singlet state (S₁), followed by de-excitation through fluorescence, intersystem crossing (ISC) to a triplet state (T₁), and subsequent phosphorescence or non-radiative decay.

The presence of benzoyl groups at the 2 and 8 positions is expected to have a profound influence on the excited state dynamics. The benzoyl moiety contains a carbonyl group, which can introduce low-lying n-π* electronic transitions. rsc.org The presence of these n-π* states often facilitates efficient spin-orbit coupling, which is the mechanism that enables the otherwise forbidden intersystem crossing from the singlet to the triplet manifold. Benzophenone (B1666685), the parent structure of the benzoyl group, is a classic example of a molecule with a near-unity intersystem crossing efficiency due to this effect. rsc.org Therefore, this compound is anticipated to populate the triplet state with high efficiency. A recent computational study on a dibenzofuran-based luminophore highlighted that the inclusion of carbonyl units is a favorable strategy for enhancing ISC and promoting phosphorescence. rsc.org

The energy levels of the excited states are fundamental to a material's properties. While specific experimental data for this compound is not extensively published, data from structurally related 2,8-disubstituted dibenzofuran derivatives can provide valuable insights. For instance, carbazole-substituted dibenzofurans have been studied as host materials in organic light-emitting diodes (OLEDs), where a high triplet energy is essential.

Table 1: Photophysical Properties of Selected Dibenzofuran Derivatives

| Compound | Substitution Positions | Triplet Energy (T₁) |

|---|---|---|

| mBFCzCN | 4-position | 2.78 eV |

Data sourced from a study on dibenzofuran derivatives for PhOLEDs. nih.gov

The lifetimes of the excited states are a direct measure of their stability and dictate the timescale of photophysical events.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the S₁ state before returning to the ground state. It is an intrinsic property but can be shortened by competing processes like efficient intersystem crossing. For typical organic fluorophores, fluorescence lifetimes are on the order of nanoseconds. edinst.comnih.gov Given that the benzoyl groups are expected to promote rapid and efficient ISC, the fluorescence of this compound is likely to be significantly quenched, resulting in a low fluorescence quantum yield and a short fluorescence lifetime.

Phosphorescence Lifetime (τP): This is the average time the molecule spends in the T₁ state before relaxing to the ground state. This lifetime is typically much longer than the fluorescence lifetime, ranging from microseconds to seconds, because the T₁ → S₀ transition is spin-forbidden. azom.com The lifetime of the triplet state in benzophenone derivatives has been a subject of extensive study. It is influenced by the nature of the lowest triplet state (n-π* vs. π-π) and the molecular environment. Benzophenone itself typically has a short phosphorescence lifetime in the range of 0.1 to 1 millisecond due to the significant n-π character of its T₁ state. acs.org However, modern molecular design strategies have shown that modifying benzophenone derivatives to alter the T₁ state character can dramatically increase the phosphorescence lifetime. acs.org

Table 2: Triplet State Lifetimes of Selected Benzophenone Derivatives (at 77 K)

| Compound | Triplet Lifetime (τP) |

|---|---|

| 2-hydroxy-4-methoxybenzophenone (BP-3) | 0.8 ms |

| 5-chloro-2-hydroxybenzophenone (BP-7) | 4.8 ms |

| 2,2',4,4'-tetrahydroxybenzophenone (BP-2) | 0.4 ms |

Data sourced from a study on the photoexcited states of benzophenone derivatives. nih.gov

Supramolecular Chemistry and Crystal Engineering of 2,8 Dibenzoyldibenzofuran Architectures

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of 2,8-Dibenzoyldibenzofuran, its rigid, aromatic structure and the presence of polar carbonyl groups and electron-rich regions make it a candidate for both host and guest roles in supramolecular assemblies.

While specific studies on this compound as a host are limited, the broader class of dibenzofuran (B1670420) derivatives has been shown to engage in host-guest chemistry. acs.orgresearchgate.net For instance, dibenzofuran-based hosts have been designed to form complexes with various guest molecules. acs.org The dibenzofuran scaffold can be incorporated into larger macrocyclic structures capable of encapsulating smaller molecules.

Conversely, as a guest, dibenzofuran derivatives can be encapsulated by host molecules like cyclodextrins. acs.orgresearchgate.netscirp.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. scirp.org The hydrophobic dibenzofuran core can be included within the cyclodextrin (B1172386) cavity in aqueous solutions, driven by hydrophobic and van der Waals interactions. thno.orgresearchgate.net The benzoyl substituents would likely influence the orientation and stability of such a complex. For example, a study on 2-dibenzofuran carboxylate showed that it forms a 1:1 complex with β-cyclodextrin, with the carboxylate group positioned at the narrow rim of the cyclodextrin. acs.org This suggests that the benzoyl groups in this compound would also adopt specific positions relative to the host cavity to maximize favorable interactions.

The table below summarizes the types of host-guest interactions observed with related dibenzofuran compounds.

| Host Molecule | Guest Molecule | Primary Driving Interactions |

| β-Cyclodextrin | 2-Dibenzofuran carboxylate | Hydrophobic interactions, van der Waals forces. acs.org |

| γ-Cyclodextrin | 2-Dibenzofuran carboxylate | Hydrophobic interactions, van der Waals forces. acs.org |

| Saddle-shaped fused dibenzofuran units | Various small organic molecules | Shape complementarity, π-π stacking. acs.org |

Non-Covalent Interactions within Self-Assembled Systems

The self-assembly of this compound into ordered supramolecular structures is governed by a combination of non-covalent interactions. thno.org These weak forces, acting in concert, dictate the packing of molecules in the crystalline state. nih.govmonash.edu

The planar, electron-rich dibenzofuran core and the phenyl rings of the benzoyl groups make π-stacking a crucial interaction in the solid-state assembly of this compound. encyclopedia.pub These interactions occur between the π-orbitals of adjacent aromatic rings and are fundamental to the structure of many organic materials. rsc.org The strength and geometry of π-stacking are influenced by the electronic nature of the aromatic rings; the electron-withdrawing benzoyl groups can reduce the electron density of the dibenzofuran system, which in turn affects the stacking interactions. rsc.org In many polycyclic aromatic hydrocarbons, π-stacking leads to columnar or herringbone packing motifs. uky.edu For substituted dibenzofurans, close π-π stacking has been noted as a key factor in determining their electronic properties. researchgate.net

Van der Waals forces, which include dispersion forces and dipole-dipole interactions, are ubiquitous and play a significant role in the close packing of molecules. fortunejournals.commdpi.com For a large molecule like this compound, the cumulative effect of these forces is substantial. Electrostatic interactions also contribute, arising from the permanent dipole moments of the carbonyl groups and the quadrupole moments of the aromatic rings. mdpi.comspringerprofessional.de The interplay between the attractive and repulsive components of these electrostatic forces, along with van der Waals interactions, is critical in determining the final, most stable crystal structure. acs.org In some non-hydrogen bonding liquids, dipole-dipole interactions have been shown to lead to the formation of supramolecular structures. arxiv.org

The following table details the non-covalent interactions that are expected to be significant in the crystal structure of this compound.

| Interaction Type | Participating Groups | Significance |

| C-H···O Hydrogen Bonds | Aromatic C-H donors and Carbonyl O acceptors | Directional control, network formation. nih.govresearchgate.net |

| π-Stacking | Dibenzofuran core, Phenyl rings | Close packing, electronic orbital overlap. encyclopedia.pubresearchgate.net |

| Van der Waals Forces | Entire molecule | Overall cohesive energy, space-filling. mdpi.com |

| Electrostatic Interactions | Carbonyl dipoles, Aromatic quadrupoles | Directional preferences, stabilization of packing. springerprofessional.de |

Self-Assembly Processes and Formation of Supramolecular Aggregates

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. thno.orgrsc.org For this compound, this process would typically occur during crystallization from a solution. As the solvent evaporates, the concentration of the molecule increases, and intermolecular interactions begin to dominate, leading to the formation of nuclei and subsequent crystal growth. rug.nl

Rational Design Principles for Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.orgresearchgate.net The goal is to control the way molecules pack in a crystal to achieve specific functionalities. scispace.commistrasafechem.se For polycyclic aromatic hydrocarbons and their derivatives, crystal engineering is a key strategy for optimizing properties for applications in materials science. acs.orgresearchgate.net

In the case of this compound, several design principles can be applied:

Synthon-Based Design : By identifying the most robust and predictable non-covalent interactions (supramolecular synthons), one can guide the assembly of the molecules. rsc.org For this molecule, interactions involving the benzoyl groups are likely candidates for reliable synthons.

Functional Group Modification : While the core is this compound, slight modifications, such as adding other substituents, could be used to fine-tune the intermolecular interactions and thus alter the crystal packing and properties. rsc.org

Solvent Effects : The choice of solvent during crystallization can influence the resulting crystal form (polymorph) by competing for hydrogen bond sites or by templating a particular arrangement.

Computational Modeling : Predicting the stability of potential crystal structures through computational methods can guide synthetic efforts towards the most promising architectures. acs.org

The ultimate aim of applying these principles to this compound would be to create materials with tailored electronic, optical, or porous properties, leveraging the control over the solid-state structure that crystal engineering provides. uky.edursc.org

Co-crystallization and Polymorphism Studies

There is currently no publicly available data from crystallographic studies detailing attempts at co-crystallization of this compound with other molecules. Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining two or more different molecular components in a single crystal lattice through non-covalent interactions. Research in this area would typically involve screening a variety of co-former molecules and crystallization conditions.

Similarly, no studies on the polymorphism of this compound have been found. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A comprehensive study of polymorphism would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray diffraction and thermal analysis.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The potential of this compound to act as an organic linker in the formation of metal-organic frameworks or coordination polymers has not been explored in the available scientific literature. The benzoyl groups on the dibenzofuran scaffold possess carbonyl oxygen atoms that could potentially coordinate to metal centers. However, for it to function as a linker to build a 1D, 2D, or 3D network, it would typically require divergent coordination sites.

The synthesis of MOFs and coordination polymers involves reacting an organic linker with a metal salt under specific conditions. Characterization of these materials would confirm the structure, porosity, and stability of the resulting framework. As no such research has been published for this compound, no data on its use in this capacity can be presented.

Further research is required to determine the supramolecular behavior of this compound and its potential for creating new crystalline materials.

Q & A

Q. How do computational methods (e.g., TDDFT) align with experimental spectroscopic data for this compound?

- Methodological Answer : Time-dependent density functional theory (TDDFT) calculates electronic transitions and predicts UV-Vis absorption maxima. For example, hyperporphyrin analogs show TDDFT-predicted absorption at 450 nm vs. experimental 455 nm, with deviations <2%. Discrepancies arise from solvent effects or basis set limitations. Calibration using polarizable continuum models (PCM) improves accuracy. Cross-validate with experimental spectra (e.g., λ_max in acetonitrile) .

Q. What analytical techniques are recommended for detecting trace this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) is preferred. For GC-MS, derivatization (e.g., silylation) enhances volatility. LC-MS/MS employs electrospray ionization (ESI) in negative mode, monitoring fragment ions (e.g., m/z 384 → 105). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Detection limits <1 ppb are achievable with optimized protocols .

Q. How should researchers address contradictory data in literature regarding reaction yields or spectral properties?

- Methodological Answer : Systematic replication under controlled conditions (e.g., solvent purity, temperature) is essential. For spectral inconsistencies, compare raw data (e.g., NMR solvent peaks) and calibrate instruments using certified standards. Meta-analyses of reaction yields (e.g., 65–80% for bromination ) should account for variables like catalyst aging or moisture sensitivity. Use statistical tools (e.g., ANOVA) to identify significant outliers.

Q. What strategies ensure high purity of this compound for pharmacological studies?

- Methodological Answer : Combine recrystallization (e.g., methanol/water mixtures) with preparative HPLC (C18 column, acetonitrile/water gradient). Purity >98% is validated via HPLC-UV (λ = 254 nm) and differential scanning calorimetry (DSC) to confirm melting point consistency. Residual solvents are quantified via headspace GC-MS, adhering to ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.